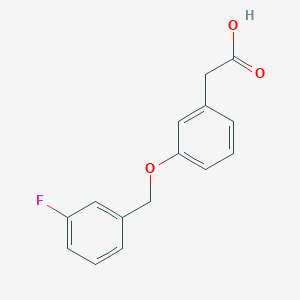

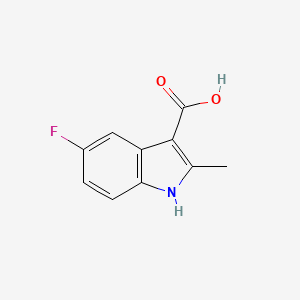

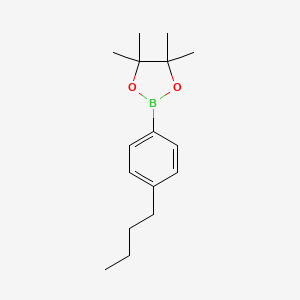

5-fluoro-2-methyl-1H-indole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

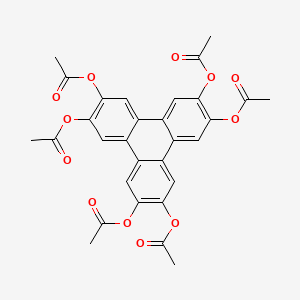

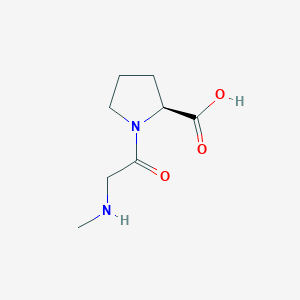

5-Fluoro-2-methyl-1H-indole-3-carboxylic acid is a compound that has been studied for its potential biological applications . It is an antagonist of the glycine site within the NMDA (N -methyl-D-aspartate) receptor complex . This compound is also known to be a reactant for the preparation of various substances, including 5-HT6 receptor ligands, tryptophan dioxygenase inhibitors, antitumor agents, and antibacterial agents .

Synthesis Analysis

The synthesis of indole derivatives, including 5-fluoro-2-methyl-1H-indole-3-carboxylic acid, has been a subject of research due to their potential biological activities . For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH resulted in the corresponding tricyclic indole in good yield .

Molecular Structure Analysis

In the molecular structure of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid, the carboxyl group is slightly twisted away from the indole-ring plane . In the crystal, carboxyl inversion dimers linked by pairs of O—H⋯O hydrogen bonds generate R22 (8) loops and N—H⋯O hydrogen bonds connect the dimers into (10overline {1}) sheets .

Chemical Reactions Analysis

Indole derivatives, including 5-fluoro-2-methyl-1H-indole-3-carboxylic acid, have been found to exhibit various biologically vital properties . They have been used as reactants for the preparation of various substances, including 5-HT6 receptor ligands, tryptophan dioxygenase inhibitors, antitumor agents, and antibacterial agents .

Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry Applications

- Indole Synthesis : Indole and its derivatives are crucial scaffolds in organic chemistry and drug discovery due to their presence in a wide range of biologically active molecules. The review by Taber and Tirunahari (2011) highlights various strategies for indole synthesis, which are pivotal for constructing complex molecules, including those related to "5-fluoro-2-methyl-1H-indole-3-carboxylic acid" (Taber & Tirunahari, 2011).

Cancer Therapy and Fluorinated Compounds

- Fluorinated Pyrimidines in Cancer Treatment : Fluorinated pyrimidines, like 5-Fluorouracil (5-FU), play a significant role in cancer chemotherapy. The review by Gmeiner (2020) discusses the advancements in fluorine chemistry that enhance the efficacy of fluorinated pyrimidines in treating cancer, suggesting a connection to the broader category of fluorinated indoles and their potential applications in personalized medicine (Gmeiner, 2020).

Environmental and Safety Aspects

- Microbial Degradation of Fluorinated Compounds : Understanding the environmental fate of fluorinated compounds, including those structurally related to "5-fluoro-2-methyl-1H-indole-3-carboxylic acid," is crucial. The review by Liu and Mejia Avendaño (2013) covers the microbial degradation of polyfluoroalkyl chemicals, shedding light on the environmental persistence and degradation pathways of these compounds, which is essential for assessing their environmental impact and safety (Liu & Mejia Avendaño, 2013).

Safety And Hazards

Direcciones Futuras

Research on indole derivatives, including 5-fluoro-2-methyl-1H-indole-3-carboxylic acid, has shown that these compounds have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . Future research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

Propiedades

IUPAC Name |

5-fluoro-2-methyl-1H-indole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-5-9(10(13)14)7-4-6(11)2-3-8(7)12-5/h2-4,12H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAYHXNJUDRPLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543191 |

Source

|

| Record name | 5-Fluoro-2-methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-2-methyl-1H-indole-3-carboxylic acid | |

CAS RN |

98621-77-3 |

Source

|

| Record name | 5-Fluoro-2-methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

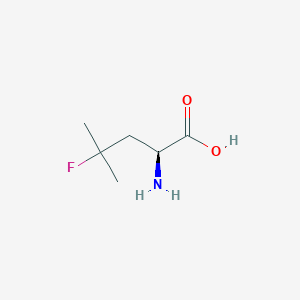

![1-(Tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid](/img/structure/B1338213.png)